5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Overview
Description
5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a heterocyclic compound with a pyridine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with ammonia or an amine source in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to achieve reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block in the construction of more complex molecules for research and development.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Lacks the amino group, resulting in different reactivity and applications.
5-Amino-2-hydroxy-4,6-dimethylnicotinamide:
Uniqueness
5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific substitution pattern on the pyridine ring. The presence of both amino and carboxamide groups allows for diverse chemical reactivity and the formation of a wide range of derivatives. This versatility makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-amino-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-3-5(7(10)12)8(13)11-4(2)6(3)9/h9H2,1-2H3,(H2,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWLIKUNUBFPJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1N)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186112 | |
Record name | 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-83-9 | |
Record name | 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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